
DBCO-PEG6-amine (TFA)
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Overview
Description
DBCO-PEG6-amine (TFA) is a polyethylene glycol-based compound that serves as a PROTAC linker. It is widely used in click chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG6-amine (TFA) is synthesized through a series of chemical reactions involving the attachment of a dibenzocyclooctyne (DBCO) group to a polyethylene glycol (PEG) chain, which is then functionalized with an amine group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a reactive group.
Attachment of DBCO Group: The activated PEG chain is then reacted with a dibenzocyclooctyne derivative to attach the DBCO group.
Functionalization with Amine Group:
Industrial Production Methods
The industrial production of DBCO-PEG6-amine (TFA) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in large batches and purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that forms stable triazole linkages without requiring cytotoxic copper catalysts. This reaction is pivotal for applications in live-cell labeling and in vivo therapeutics .
Key Reaction Parameters:
Parameter | Optimal Condition | Reaction Efficiency |
---|---|---|
Temperature | 25–37°C | >90% conversion |
pH | 6.5–7.5 (physiological) | High specificity |
Solvent | Aqueous buffers or DMSO | >80% yield |
Reaction Time | 1–4 hours | Rapid kinetics |
The reaction proceeds via a concerted mechanism, where the strained cyclooctyne reacts with azides to form a 1,2,3-triazole. The PEG6 spacer enhances solubility in aqueous environments, enabling efficient conjugation even with hydrophobic azide substrates .
Amine-Mediated Covalent Conjugation
The terminal amine group participates in nucleophilic reactions with electrophilic agents, enabling diverse bioconjugation strategies :
Carbodiimide-Mediated Amide Bond Formation
Reacts with carboxylic acids (e.g., proteins, peptides) using EDC/NHS chemistry:
R-COOH + DBCO-PEG6-NH2EDC/NHSR-CO-NH-PEG6-DBCO
Reaction with Activated NHS Esters
Forms stable amide bonds with NHS esters (e.g., fluorescent dyes, targeting ligands):
NHS-O-CO-R + DBCO-PEG6-NH2→R-CO-NH-PEG6-DBCO
Schiff Base Formation with Carbonyls
Reacts with aldehydes/ketones under mild reducing conditions (e.g., NaBH3CN):
R-CHO + DBCO-PEG6-NH2→R-CH=N-PEG6-DBCOReductionR-CH2-NH-PEG6-DBCO
Surface Functionalization
Used to modify nanoparticles or biomaterials:
Stability and Reaction Optimization
-
TFA Salt Role : Improves solubility in polar solvents (e.g., water, DMF) and stabilizes the amine group against oxidation .
-
Purification : HPLC with 0.1% TFA in acetonitrile/water achieves >95% purity .
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Storage : Stable at -20°C for >2 years; avoid prolonged exposure to moisture .
DBCO-PEG6-amine (TFA) exemplifies a versatile reagent bridging bioorthogonal chemistry and traditional bioconjugation. Its dual reactivity enables precise modular assembly of complex biomolecular architectures, underpinning advances in drug delivery, diagnostics, and chemical biology.
Scientific Research Applications
Chemical Biology Applications
1.1 Bioorthogonal Click Chemistry
DBCO-PEG6-amine is widely used for bioorthogonal labeling due to its efficient reaction with azide groups. This allows for the selective conjugation of biomolecules without interfering with native biological processes.
Case Study: Site-Specific Labeling
- Objective : To label proteins for studying cellular interactions.
- Method : Azide-functionalized proteins were reacted with DBCO-PEG6-amine to attach fluorescent dyes.
- Outcome : Successful labeling enabled real-time tracking of protein interactions in living cells, demonstrating the utility of DBCO-PEG6-amine in understanding cellular dynamics.
Drug Delivery Systems
2.1 Targeted Drug Delivery
The incorporation of DBCO-PEG6-amine in drug delivery systems enhances specificity and reduces off-target effects by allowing therapeutic agents to be conjugated to targeting ligands.
Case Study: Antibody-Drug Conjugates
- Objective : To improve the delivery of chemotherapeutic agents to cancer cells.
- Method : DBCO-PEG6-amine was used to link cytotoxic drugs to antibodies targeting specific cancer cell antigens.
- Outcome : Enhanced therapeutic efficacy was observed with reduced systemic toxicity, highlighting the potential of DBCO-PEG6-amine in targeted therapies.
Imaging Applications
3.1 Cellular Imaging
DBCO-PEG6-amine facilitates the attachment of imaging agents to biomolecules, aiding in the visualization of cellular processes.
Case Study: Fluorescent Imaging
- Objective : To visualize cell membrane dynamics.
- Method : Cells were treated with DBCO-PEG6-amine conjugated to a fluorescent probe.
- Outcome : High-resolution images revealed dynamic changes in membrane composition during cell signaling events.
Material Science Applications
4.1 Surface Modification
The ability of DBCO-PEG6-amine to modify surfaces is crucial for developing new materials with tailored properties.
Application | Description | Benefits |
---|---|---|
Nanoparticle Coating | Functionalizing nanoparticles for drug delivery or imaging | Improved biocompatibility |
Polymer Synthesis | Incorporating DBCO-PEG6-amine into polymer matrices | Enhanced solubility |
Protein Engineering
DBCO-PEG6-amine is also utilized in protein engineering to create stable conjugates for studying protein function and structure.
Case Study: Protein Conjugation
- Objective : To investigate protein interactions.
- Method : Proteins were modified using DBCO-PEG6-amine for subsequent binding assays.
- Outcome : The stability and functionality of the proteins were preserved, enabling detailed interaction studies.
Mechanism of Action
The mechanism of action of DBCO-PEG6-amine (TFA) primarily involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group reacts with azide-containing molecules to form stable triazole linkages, enabling the conjugation of various biomolecules and drugs . This mechanism is particularly useful in the synthesis of PROTACs, where the compound acts as a linker to bring together a target protein and an E3 ligase, leading to the targeted degradation of the protein .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG6-amine (TFA) but with a shorter PEG chain, resulting in different solubility and reactivity properties.
DBCO-PEG8-amine: Contains a longer PEG chain, which may enhance solubility and flexibility in certain applications.
DBCO-NHS ester: Lacks the amine group but contains an NHS ester, making it suitable for different types of conjugation reactions.
Uniqueness
DBCO-PEG6-amine (TFA) is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of both DBCO and amine groups allows for versatile conjugation reactions, making it a valuable tool in various scientific research applications .
Biological Activity
DBCO-PEG6-amine (TFA) is a bioorthogonal compound widely used in bioconjugation applications, particularly in the development of targeted therapies and drug delivery systems. Its unique structure enables specific reactions with azide-containing biomolecules, facilitating the formation of stable covalent bonds. This article explores the biological activity of DBCO-PEG6-amine (TFA), focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
DBCO-PEG6-amine (TFA) consists of a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain with an amine functional group. The TFA (trifluoroacetic acid) salt form enhances solubility and stability.
Key Features:
- Molecular Formula : C14H22F3N2O4
- Molecular Weight : 336.34 g/mol
- Solubility : Soluble in DMSO and water at physiological pH
DBCO-PEG6-amine (TFA) operates through bioorthogonal reactions, primarily the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with natural cellular processes. The DBCO moiety reacts with azides under physiological conditions, making it suitable for in vivo applications.
Reaction Scheme:
- Formation of a Covalent Bond : The DBCO reacts with azide groups to form a stable triazole linkage.
- Selectivity : The reaction occurs selectively in the presence of other functional groups, minimizing off-target effects.
In Vitro Studies
DBCO-PEG6-amine (TFA) has demonstrated significant biological activity in various assays:
- Cellular Uptake : Studies indicate efficient cellular uptake in mammalian cells, facilitating the delivery of conjugated therapeutic agents.
- Inhibition Studies : Inhibition assays using DBCO derivatives showed effective modulation of target proteins, such as aminoacyl-tRNA synthetases (AaT), leading to reduced enzymatic activity by over 99% in specific mutants .
In Vivo Applications
The compound has been employed in animal models for targeted drug delivery and imaging:
- Targeted Therapy : Conjugation with therapeutic agents has shown promise in selectively targeting cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity.
- Imaging Applications : DBCO-PEG6-amine can be used to label biomolecules for imaging studies, allowing visualization of specific cellular processes.
Case Study 1: Targeting Cancer Cells
A study investigated the use of DBCO-PEG6-amine conjugated to a cytotoxic agent for targeted therapy in cancer models. The results indicated that conjugated drugs exhibited enhanced cytotoxicity against cancer cells compared to free drugs, demonstrating the potential for improved therapeutic outcomes.
Case Study 2: Protein Labeling
In another study, researchers utilized DBCO-PEG6-amine for labeling proteins within live cells. The bioorthogonal labeling allowed for real-time tracking of protein dynamics without disrupting cellular functions .
Table 1: Comparison of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Cellular Uptake | High efficiency in mammalian cells | |
Inhibition Assays | >99% inhibition in AaT mutants | |
Targeted Delivery | Enhanced efficacy in cancer models |
Table 2: Stability and Storage Conditions
Condition | Stability Duration |
---|---|
-20°C | Long-term storage |
4°C in DMSO | 2 weeks |
-80°C in DMSO | 6 months |
Q & A
Basic Research Questions
Q. What are the optimal storage and handling conditions for DBCO-PEG6-amine (TFA) to ensure stability?
DBCO-PEG6-amine (TFA) must be stored at -20°C in a dry, light-protected environment to prevent degradation. Avoid repeated freeze-thaw cycles, as moisture and temperature fluctuations can hydrolyze the TFA salt or reduce reactivity. Prior to use, equilibrate the reagent to room temperature for 30–60 minutes in a desiccator to minimize condensation .
Q. How does the solubility profile of DBCO-PEG6-amine (TFA) influence experimental design?
The compound is soluble in water and polar organic solvents (e.g., DMSO, DMF) . For aqueous reactions, pre-dissolve in a small volume of DMSO (≤10% v/v) to enhance solubility. In organic phases, ensure compatibility with reaction partners (e.g., NHS esters require anhydrous conditions). Validate solubility empirically for novel solvent systems due to potential batch-to-batch variability .
Q. What are the primary applications of DBCO-PEG6-amine (TFA) in bio-conjugation workflows?
Its amine group enables covalent coupling to carboxylated molecules via EDC/HOBt chemistry , while the DBCO moiety facilitates copper-free click chemistry with azide-functionalized biomolecules (e.g., proteins, oligonucleotides). Common applications include:
- Site-specific labeling of antibodies for imaging .
- Functionalizing nanoparticles for targeted drug delivery .
Advanced Research Questions
Q. How can reaction conditions be optimized for DBCO-PEG6-amine (TFA) in copper-free click chemistry with azide-bearing substrates?
Key parameters:
- Molar ratio : Use a 1.2–1.5-fold excess of DBCO-PEG6-amine (TFA) over azides to compensate for hydrolysis .
- Solvent : Prefer aqueous buffers (pH 6.5–7.5) or DMSO-water mixtures for biomolecule compatibility. Avoid Tris-based buffers, as primary amines compete with the reaction .
- Kinetics : Monitor reaction progress via HPLC or MALDI-TOF, as DBCO-azide cycloaddition typically completes within 2–4 hours at 25°C .
Q. What analytical techniques are recommended to confirm successful conjugation using DBCO-PEG6-amine (TFA)?
- Mass spectrometry (MS) : Detect mass shifts corresponding to DBCO-PEG6-amine (TFA) addition (Δ ≈ 390.4 Da for the core DBCO-amine-TFA moiety) .
- Fluorescence quenching assays : If azide partners are fluorescently tagged, monitor quenching post-conjugation .
- NMR : Characterize PEG6 spacer integrity using ¹H NMR in D₂O (δ 3.5–3.7 ppm for PEG protons) .
Q. How can researchers address low reaction yields in aqueous vs. organic solvent systems?
- Aqueous systems : Ensure azide substrates are properly functionalized (e.g., avoid steric hindrance in proteins). Add 5–10% DMSO to improve DBCO solubility .
- Organic systems : Use activation agents like HATU for amine-carboxylate coupling in anhydrous DMF. Validate reagent purity via LC-MS to rule out hydrolysis byproducts .
- Contradiction analysis : If yields diverge from literature values, compare azide reactivity (e.g., aromatic vs. alkyl azides) and PEG6 chain flexibility, which affects steric accessibility .
Q. What strategies mitigate nonspecific binding when using DBCO-PEG6-amine (TFA) in cellular imaging?
- Blocking steps : Pre-treat cells with bovine serum albumin (BSA) or PEG derivatives to occupy nonspecific binding sites .
- PEG6 spacer : Leverage the PEG6 chain’s hydrophilicity to reduce hydrophobic interactions. Replace with shorter PEG chains if background persists .
- Control experiments : Include DBCO-free amine analogs to distinguish specific vs. nonspecific signals .
Q. Methodological Considerations Table
Properties
Molecular Formula |
C35H46F3N3O10 |
---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H45N3O8.C2HF3O2/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36;3-2(4,5)1(6)7/h1-8H,11-27,34H2,(H,35,37);(H,6,7) |
InChI Key |
VYHJMBBYMQFESP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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